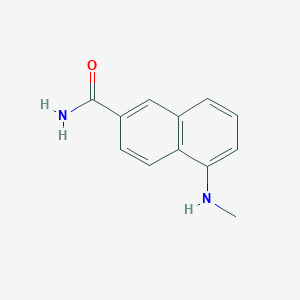
(1R,2R)-2-Amino-6-ethoxy-2,3-dihydro-1H-inden-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R)-2-Amino-6-ethoxy-2,3-dihydro-1H-inden-1-ol is a chiral organic compound with significant potential in various scientific fields. Its unique structure, characterized by the presence of an amino group, an ethoxy group, and a dihydroindenol moiety, makes it a valuable molecule for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-Amino-6-ethoxy-2,3-dihydro-1H-inden-1-ol typically involves several steps, starting from readily available precursors. One common method involves the alkylation of a suitable indene derivative followed by reduction and functional group transformations. The reaction conditions often include the use of strong bases, reducing agents, and specific solvents to achieve the desired product with high enantiomeric purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. These methods often utilize continuous flow reactors and advanced purification techniques to maintain product quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2R)-2-Amino-6-ethoxy-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions include various substituted indenes, alcohols, and amines, which can be further utilized in synthetic chemistry and pharmaceutical research .
Applications De Recherche Scientifique
(1R,2R)-2-Amino-6-ethoxy-2,3-dihydro-1H-inden-1-ol has a wide range of scientific research applications:
Chemistry: It serves as a chiral building block for the synthesis of complex organic molecules and catalysts.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals
Mécanisme D'action
The mechanism of action of (1R,2R)-2-Amino-6-ethoxy-2,3-dihydro-1H-inden-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering protein conformations. These interactions can lead to changes in cellular processes, making it a valuable tool in pharmacological research .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1R,2R)-1,2-Diaminocyclohexane
- (1R,2R)-2-Aminocyclohexanecarboxylic acid
- (1R,2R)-1,2-Diphenylethane-1,2-diamine
Uniqueness
Compared to similar compounds, (1R,2R)-2-Amino-6-ethoxy-2,3-dihydro-1H-inden-1-ol stands out due to its unique structural features, such as the ethoxy group and the dihydroindenol moiety. These features confer distinct chemical reactivity and biological activity, making it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C11H15NO2 |
|---|---|
Poids moléculaire |
193.24 g/mol |
Nom IUPAC |
(1R,2R)-2-amino-6-ethoxy-2,3-dihydro-1H-inden-1-ol |
InChI |
InChI=1S/C11H15NO2/c1-2-14-8-4-3-7-5-10(12)11(13)9(7)6-8/h3-4,6,10-11,13H,2,5,12H2,1H3/t10-,11-/m1/s1 |
Clé InChI |
ALANTHSNAAHVHE-GHMZBOCLSA-N |
SMILES isomérique |
CCOC1=CC2=C(C[C@H]([C@@H]2O)N)C=C1 |
SMILES canonique |
CCOC1=CC2=C(CC(C2O)N)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 5-hydroxy-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B15069849.png)

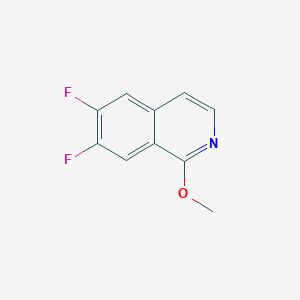
![5-Methyl-1,2,3,4-tetrahydrobenzo[b][1,7]naphthyridine](/img/structure/B15069873.png)
![Isoxazole, 4-[(1,1-dimethylethyl)dimethylsilyl]-5-methyl-](/img/structure/B15069876.png)
![3-Methyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B15069891.png)

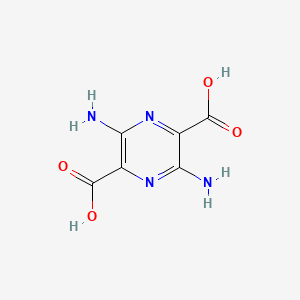
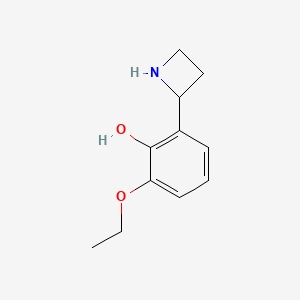
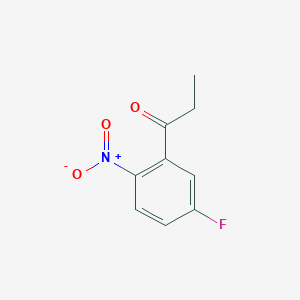
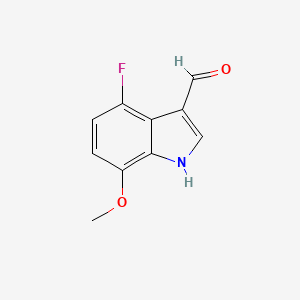
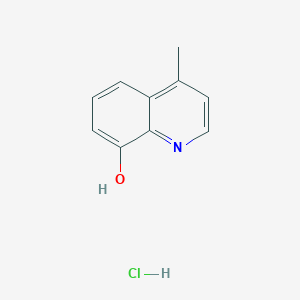
![[1,4]Thiazepino[5,6-b]indolizine](/img/structure/B15069963.png)
